Pilocarpato de Sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isopilocarpic Acid Sodium Salt is a chemical compound with the molecular formula C11H19N2NaO3 and a molecular weight of 250.27. It is a degradation product of Pilocarpine, a naturally occurring alkaloid derived from the Pilocarpus plants. This compound is often used in pharmaceutical research and as a reference material in toxicology studies .

Aplicaciones Científicas De Investigación

Isopilocarpic Acid Sodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reference material in toxicology studies and as a reagent in various chemical reactions.

Biology: The compound is studied for its biological activity and potential therapeutic applications.

Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those related to Pilocarpine.

Industry: The compound is used in the production of spasmolytics and atypical antipsychotics .

Mecanismo De Acción

- These receptors are expressed in various endocrine and exocrine glands, including the gastric and salivary glands, as well as in smooth muscle cells in the pupillary sphincter and ciliary bodies .

- These effects are mediated through intracellular signaling pathways involving phospholipase C, inositol trisphosphate (IP3), and calcium ions .

- Impact on Bioavailability : Its bioavailability depends on the route of administration and individual variations .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Isopilocarpic Acid Sodium Salt plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinergic receptors, where it acts as an agonist, mimicking the action of acetylcholine . This interaction is crucial in studying the cholinergic system and its related pathways. Additionally, Isopilocarpic Acid Sodium Salt has been observed to interact with esterases, leading to its hydrolysis and subsequent conversion to Pilocarpine .

Cellular Effects

Isopilocarpic Acid Sodium Salt influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving cholinergic receptors . By binding to these receptors, it can modulate intracellular calcium levels, influencing cellular metabolism and gene expression. Studies have demonstrated that Isopilocarpic Acid Sodium Salt can induce changes in gene expression related to cell proliferation and apoptosis . Furthermore, its impact on cellular metabolism includes alterations in glucose uptake and utilization, which are essential for understanding metabolic disorders.

Molecular Mechanism

The molecular mechanism of Isopilocarpic Acid Sodium Salt involves its binding interactions with cholinergic receptors and esterases . Upon binding to cholinergic receptors, it activates these receptors, leading to downstream signaling events that modulate various cellular functions. The hydrolysis of Isopilocarpic Acid Sodium Salt by esterases results in the release of Pilocarpine, which further exerts its effects on the cholinergic system . This dual mechanism of action makes Isopilocarpic Acid Sodium Salt a valuable tool in studying cholinergic signaling and enzyme kinetics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isopilocarpic Acid Sodium Salt have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure . In vitro studies have shown that its effects on cellular function can persist for several hours, with a gradual decline in activity due to degradation . Long-term studies in vivo have indicated that Isopilocarpic Acid Sodium Salt can have sustained effects on cellular function, particularly in the context of chronic administration .

Dosage Effects in Animal Models

The effects of Isopilocarpic Acid Sodium Salt vary with different dosages in animal models. At low doses, it has been shown to enhance cholinergic signaling without significant adverse effects . At higher doses, it can induce toxicity, manifesting as symptoms such as muscle tremors, excessive salivation, and respiratory distress . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

Isopilocarpic Acid Sodium Salt is involved in several metabolic pathways. It is primarily metabolized by esterases, leading to the formation of Pilocarpine . This conversion is essential for its pharmacological activity, as Pilocarpine is the active form that exerts therapeutic effects. Additionally, Isopilocarpic Acid Sodium Salt can influence metabolic flux by modulating the activity of enzymes involved in glucose metabolism . This interaction is significant for understanding its potential role in metabolic disorders.

Transport and Distribution

The transport and distribution of Isopilocarpic Acid Sodium Salt within cells and tissues are facilitated by specific transporters and binding proteins . It is known to be taken up by cells through active transport mechanisms, where it can accumulate in specific cellular compartments . The distribution of Isopilocarpic Acid Sodium Salt is influenced by its binding affinity to cholinergic receptors and esterases, which determine its localization and activity within tissues .

Subcellular Localization

Isopilocarpic Acid Sodium Salt exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with cholinergic receptors and esterases . Additionally, it can be found in the endoplasmic reticulum and Golgi apparatus, where it undergoes post-translational modifications that influence its activity and function . These targeting signals and modifications are crucial for its proper localization and subsequent biochemical effects.

Métodos De Preparación

The preparation of Isopilocarpic Acid Sodium Salt involves the reaction of Isopilocarpic Acid with Sodium Hydroxide. This reaction typically requires controlled temperature, appropriate stirring, and pH control to ensure the formation of the sodium salt. The general reaction can be summarized as follows:

[ \text{Isopilocarpic Acid} + \text{Sodium Hydroxide} \rightarrow \text{Isopilocarpic Acid Sodium Salt} + \text{Water} ]

Industrial production methods may involve more sophisticated techniques to ensure purity and yield, such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Isopilocarpic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents like Sodium Borohydride.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents like Potassium Permanganate, reducing agents like Sodium Borohydride, and nucleophiles like Ammonia. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

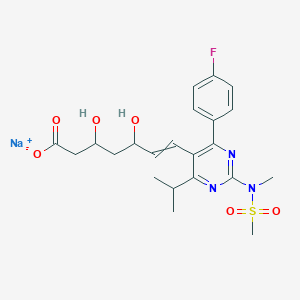

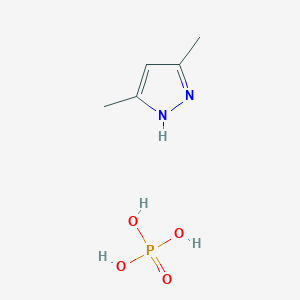

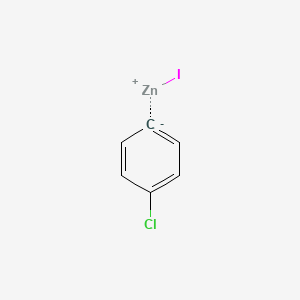

Isopilocarpic Acid Sodium Salt is similar to other compounds derived from Pilocarpine, such as Pilocarpine Hydrochloride and Pilocarpine Nitrate. it is unique in its specific degradation pathway and its use as a reference material in toxicology studies. Similar compounds include:

- Pilocarpine Hydrochloride

- Pilocarpine Nitrate

- Pilocarpine Hydrochloride Impurity C

These compounds share similar biological activities but differ in their chemical structures and specific applications .

Propiedades

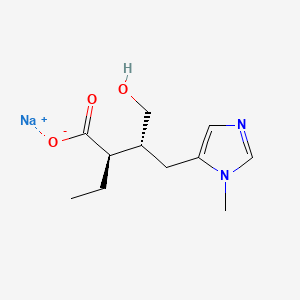

Número CAS |

92598-79-3 |

|---|---|

Fórmula molecular |

C11H17N2NaO3 |

Peso molecular |

248.25 g/mol |

Nombre IUPAC |

sodium;(2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoate |

InChI |

InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/t8-,10-;/m0./s1 |

Clave InChI |

YGXGGGNCVNXKBE-GNAZCLTHSA-M |

SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |

SMILES isomérico |

CC[C@@H]([C@@H](CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |

SMILES canónico |

CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |

Sinónimos |

[S-(R*,S*)]-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-Imidazole-5-butanoic Acid Monosodium Salt; Sodium Pilocarpate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide](/img/structure/B1146485.png)

![(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B1146489.png)

![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B1146491.png)

![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)